2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole

Descripción

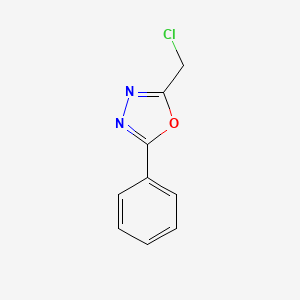

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGLNTFQAHIRTFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20311024 | |

| Record name | 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33575-83-6 | |

| Record name | 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33575-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 235938 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033575836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33575-83-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloromethyl 5 Phenyl 1,3,4 Oxadiazole and Its Analogues

General Synthetic Approaches to 1,3,4-Oxadiazoles

The construction of the 1,3,4-oxadiazole (B1194373) ring is most commonly achieved through cyclization reactions that form the core structure from acyclic precursors. These methods are valued for their reliability and applicability to a wide range of substrates.

Cyclocondensation Reactions of Hydrazide Intermediates

A primary and widely adopted route to 1,3,4-oxadiazoles involves the cyclocondensation of acid hydrazide intermediates. ipindexing.com This method typically involves the reaction of an acid hydrazide with a carboxylic acid or its derivative, such as an acid chloride. nih.govopenmedicinalchemistryjournal.com The reaction proceeds through the formation of a 1,2-diacylhydrazine (also known as a diacylhydrazide), which then undergoes intramolecular cyclization and dehydration to yield the stable 1,3,4-oxadiazole ring. nih.gov

This approach is highly versatile, allowing for the synthesis of both symmetrical and unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles by carefully selecting the starting hydrazide and acylating agent. nih.gov For instance, reacting a benzohydrazide (B10538) with a different aromatic carboxylic acid can lead to an unsymmetrically substituted oxadiazole. nih.gov The cyclization step often requires a dehydrating agent to facilitate the removal of a water molecule. ipindexing.com

Dehydration of Diacylhydrazines (e.g., using Thionyl Chloride)

The direct cyclodehydration of 1,2-diacylhydrazines is one of the most popular and straightforward methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov This step is crucial and involves the removal of a molecule of water from the diacylhydrazine intermediate to form the aromatic oxadiazole ring. A variety of dehydrating agents can be employed to effect this transformation, with the choice of reagent often depending on the substrate's sensitivity and the desired reaction conditions.

Thionyl chloride (SOCl₂) is a commonly used and effective dehydrating agent for this purpose. nih.govmdpi.com Other frequently used reagents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and triflic anhydride. ipindexing.comnih.govnih.gov The reaction typically involves heating the diacylhydrazine with the dehydrating agent, either neat or in an appropriate solvent.

Table 1: Common Dehydrating Agents for Diacylhydrazine Cyclization

| Dehydrating Agent | Chemical Formula | Typical Conditions | Reference |

|---|---|---|---|

| Phosphorus Oxychloride | POCl₃ | Reflux, neat or in solvent | nih.govmdpi.com |

| Thionyl Chloride | SOCl₂ | Reflux | nih.govmdpi.com |

| Polyphosphoric Acid | PPA | High temperature | ipindexing.comnih.gov |

| Phosphorus Pentoxide | P₂O₅ | Heating | nih.govmdpi.com |

| Triflic Anhydride | (CF₃SO₂)₂O | Mild conditions | nih.gov |

| Burgess Reagent | CH₃O₂CSN(C₂H₅)₃ | Mild conditions | mdpi.com |

This table provides a summary of common reagents and is not exhaustive.

Specific Synthesis of 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole

The synthesis of the target compound, this compound, employs the general principles of oxadiazole formation but utilizes specific starting materials to install the phenyl and chloromethyl groups at the 5- and 2-positions, respectively.

Reaction of Benzohydrazide with Chloroacetic Acid in the Presence of Phosphorous Oxychloride

A robust method for synthesizing this compound involves a one-pot reaction of benzohydrazide with chloroacetic acid using phosphorous oxychloride (POCl₃) as both the condensing and dehydrating agent. nih.govnih.gov In this procedure, benzohydrazide and chloroacetic acid first react to form the intermediate 1-(chloroacetyl)-2-benzoylhydrazine.

This diacylhydrazine intermediate is not typically isolated; instead, it is directly cyclized in situ. The phosphorous oxychloride facilitates the intramolecular cyclodehydration, leading to the formation of the desired this compound. nih.govcapes.gov.br This method is efficient as it combines two steps into a single synthetic operation. nih.gov

Cyclization of Substituted Phenylhydrazides with Chloroacetyl Chloride

An alternative pathway involves the acylation of a suitable hydrazide with chloroacetyl chloride. For example, the synthesis can be achieved by reacting a substituted 2-amino-1,3,4-oxadiazole with chloroacetyl chloride. In a related synthesis, 5-substituted-1,3,4-oxadiazol-2-amine can be reacted with chloroacetyl chloride in a suitable solvent like dimethylformamide (DMF) in the presence of a base such as potassium carbonate to yield the N-acylated product. researchgate.net

Another variation of this methodology involves the reaction of arylhydrazines with acid chlorides under mild conditions, using solvents like DMF or DMSO and a base such as triethylamine (B128534). openmedicinalchemistryjournal.com This approach can be adapted for the synthesis of the target compound by using benzohydrazide and chloroacetyl chloride. The initial reaction would form the 1-(chloroacetyl)-2-benzoylhydrazine intermediate, which can then be cyclized, often with a dehydrating agent in a subsequent step or sometimes spontaneously under the reaction conditions.

Table 2: Example Reaction Conditions for Oxadiazole Synthesis

| Reactants | Reagent/Catalyst | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Benzohydrazide, Carboxylic Acid | POCl₃ | N/A (neat) | Reflux | 2,5-Disubstituted-1,3,4-oxadiazole | nih.gov |

| Arylhydrazines, Acid Chlorides | Triethylamine | DMF or DMSO | Mild | 1,3,4-Oxadiazole derivatives | openmedicinalchemistryjournal.com |

| 5-Substituted-1,3,4-oxadiazol-2-amine, Chloroacetyl Chloride | K₂CO₃ | DMF | Room Temp | N-(oxadiazol-2-yl)-2-chloroacetamide | researchgate.net |

This table illustrates representative conditions for synthetic steps leading to or modifying 1,3,4-oxadiazoles.

Utilization of 2-chloro-1,1,1-trimethoxyethane (B51130) in Cyclization

While less common than methods employing traditional dehydrating agents, orthoesters and their analogues can serve as reagents for constructing the 1,3,4-oxadiazole ring. Reagents like 2-chloro-1,1,1-trimethoxyethane can potentially be used to synthesize 2-(chloromethyl)-substituted oxadiazoles. The reaction would likely proceed by treating a suitable acid hydrazide, such as benzohydrazide, with 2-chloro-1,1,1-trimethoxyethane. In this hypothetical pathway, the orthoester analogue acts as a source for the C-CH₂Cl unit of the oxadiazole ring. The reaction would involve the formation of an intermediate which then undergoes cyclization with the elimination of methanol (B129727) to afford the final this compound.

Synthesis of Related 2-(Chloromethyl)-5-aryl-1,3,4-oxadiazole Derivatives

The synthesis of 2-(chloromethyl)-5-aryl-1,3,4-oxadiazole derivatives typically involves a multi-step process. A common and foundational route begins with the conversion of substituted aromatic acids into their corresponding ethyl esters through Fischer esterification. nih.gov These esters are subsequently reacted with hydrazine (B178648) hydrate, often in an ethanol (B145695) medium, to produce the respective acid hydrazide derivatives. nih.gov

The crucial step in forming the oxadiazole ring is the cyclization of an appropriate precursor. For the synthesis of 2-(chloromethyl) derivatives, a key intermediate is often N'-(2-chloroacetyl)-3-hydroxybenzohydrazide, which is formed by reacting a hydrazide with chloroacetyl chloride. pensoft.netacs.org This intermediate then undergoes cyclodehydration to yield the 1,3,4-oxadiazole ring. acs.org This cyclization requires a dehydrating agent, and a variety of reagents have been successfully employed, including phosphorus oxychloride (POCl₃), thionyl chloride, phosphorus pentoxide, and polyphosphoric acid. nih.govacs.org For instance, the reaction of β-benzoyl propionic acid with a hydrazide derivative in the presence of phosphorus oxychloride as a cyclodehydrating agent is a documented method for obtaining the final 1,3,4-oxadiazole compounds. nih.gov The synthesis of 2-(chloromethyl)-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1,3,4-oxadiazole also follows a multi-step pathway that involves the formation of a thiazole (B1198619) ring, introduction of a chloromethyl group, and the final cyclization to form the oxadiazole ring. evitachem.com

Another synthetic approach involves the oxidative cyclization of N-acylhydrazones. mdpi.com This method can be facilitated by various oxidizing agents such as bromine in acetic acid. nih.govmdpi.com The versatility of these synthetic routes allows for the introduction of a wide range of aryl substituents at the 5-position of the oxadiazole ring, enabling the creation of a diverse library of analogues. scientific.netresearchgate.net

Green Chemistry Approaches in 1,3,4-Oxadiazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 1,3,4-oxadiazole derivatives to minimize environmental impact. nih.gov These approaches focus on using renewable substrates, non-toxic catalysts, and mild reaction conditions. nih.gov One notable green methodology is the use of solvent-free reaction conditions, which leads to cleaner, eco-friendly, and more economical technology. scholarsresearchlibrary.comresearchgate.net

A specific example is the grinding technique, where aromatic hydrazides react with aryl aldehydes in the presence of a catalytic amount of molecular iodine in a mortar. researchgate.net This method is highly efficient and avoids the use of organic solvents at any stage of the reaction, from the initial reaction to the final product isolation. researchgate.net Such solvent-free reactions, often conducted in open vessels, are becoming a staple for chemists aiming to create an environmentally friendly laboratory atmosphere. scholarsresearchlibrary.com

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a significant tool in green organic chemistry and has been successfully applied to the synthesis of 1,3,4-oxadiazoles. nih.govwjarr.com This technique offers several advantages over conventional heating methods, including dramatically reduced reaction times, increased chemical yields, and enhanced product purity. scholarsresearchlibrary.comnih.gov

The application of microwave irradiation can accelerate the cyclization step in oxadiazole synthesis. For example, the reaction of hydrazides with an aromatic aldehyde can be subjected to microwave irradiation for just a few minutes to achieve high yields of the desired product. nih.gov In some procedures, the reaction mixture, sometimes adsorbed onto a solid support like silica (B1680970) gel, is irradiated in a microwave oven at a specific power for short intervals. scholarsresearchlibrary.com This method has been used for the synthesis of various 2,5-disubstituted 1,3,4-oxadiazole analogues. wjarr.com The efficiency of microwave-assisted synthesis allows for rapid and reliable scaling of experiments from milligram to larger quantities without needing to alter reaction parameters. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours (e.g., 12-20 hours) nih.gov | A few minutes (e.g., 3-10 minutes) nih.govnih.gov |

| Yield | Moderate to good | Good to excellent (e.g., 78-90%) nih.gov |

| Energy Consumption | Higher | Lower |

| Environmental Impact | Often requires solvents, leading to more waste | Can be performed solvent-free, cleaner technology scholarsresearchlibrary.com |

Purification and Characterization Techniques in Synthetic Procedures

Following the synthesis of 2-(chloromethyl)-5-aryl-1,3,4-oxadiazole derivatives, rigorous purification and characterization are essential to ensure the identity and purity of the final compounds.

Purification: The primary method for purifying the crude solid products is recrystallization. nih.govnih.gov Common solvents used for recrystallization include ethanol and methanol. scholarsresearchlibrary.comnih.gov This technique effectively removes impurities by leveraging the differences in solubility between the desired compound and the byproducts at different temperatures. For mixtures that are not easily separated by recrystallization, column chromatography is employed. nih.govnih.gov This chromatographic technique separates compounds based on their differential adsorption to a stationary phase, with mobile phases such as petroleum ether:ethyl acetate (B1210297) mixtures being used. nih.gov

Characterization: The progress of the synthetic reactions is typically monitored by Thin Layer Chromatography (TLC). nih.govnih.gov Once the final products are purified, their structures are confirmed using a combination of spectroscopic methods.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups and to confirm the formation of the oxadiazole ring. Characteristic peaks for the 1,3,4-oxadiazole structure include absorptions for C=N and C-O-C bonds. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure. nih.gov In ¹H NMR spectra, the chemical shifts and splitting patterns of the protons confirm the connectivity of the atoms. nih.gov For example, the protons of the chloromethyl group and the aromatic rings will have characteristic signals. ¹³C NMR spectra reveal the chemical environment of each carbon atom, with the carbons of the oxadiazole ring (C2 and C5) showing characteristic chemical shifts. nih.govresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds. nih.govnih.gov The mass spectrum will show a molecular ion peak (M+) that corresponds to the molecular formula of the target compound, thus confirming its identity. nih.gov

The melting point of the synthesized solids is also determined as a preliminary indicator of purity; a sharp melting point range suggests a pure compound. nih.govijrpr.com

Table 2: Spectroscopic Data for Characterization of 1,3,4-Oxadiazole Derivatives

| Technique | Observed Features | Reference |

|---|---|---|

| IR (KBr, cm⁻¹) | ~1600 (C=N str), ~1250 (C-O-C str), ~3100 (Ar-H str) | nih.govnih.gov |

| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons typically appear between 7.0-8.5 ppm. Signals for specific substituents will also be present. | nih.gov |

| ¹³C NMR (CDCl₃, δ ppm) | Oxadiazole ring carbons (C2 and C5) appear at distinct chemical shifts. Aromatic carbons appear in the range of ~120-150 ppm. | nih.govresearchgate.net |

| Mass Spec (MS) | Molecular ion peak [M+] corresponding to the calculated molecular weight. | nih.govnih.gov |

Chemical Reactivity and Derivatization Strategies of 2 Chloromethyl 5 Phenyl 1,3,4 Oxadiazole

Reactivity of the Chloromethyl Group

The primary site of reactivity on the 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole scaffold is the chloromethyl group. The presence of the electron-withdrawing 1,3,4-oxadiazole (B1194373) ring enhances the electrophilicity of the methylene (B1212753) carbon, making it highly susceptible to reactions with nucleophiles.

Nucleophilic Substitution Reactions

The chlorine atom of the chloromethyl group is a good leaving group, readily displaced by a wide range of nucleophiles in classic SN2 reactions. This allows for the straightforward introduction of various substituents, leading to a diverse library of derivatives.

Common nucleophiles employed in these reactions include:

Amines: Primary and secondary amines, as well as heterocyclic amines, react to form the corresponding aminomethyl derivatives.

Phenols: Phenolic compounds react in the presence of a base to yield phenoxymethyl (B101242) ethers. nih.gov

Thiols: Thiol-containing compounds, including aliphatic and aromatic thiols, readily form thiomethyl ether linkages.

These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetone, often in the presence of a base like potassium carbonate or triethylamine (B128534) to facilitate the reaction.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound and its Analogs

| Nucleophile | Reagent | Product | Reference |

| Phenol | Substituted Phenols | 2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazole (B2622554) derivatives | nih.gov |

| Thiophenol | 5-phenyl-1,3,4-oxadiazole-2-thiol | 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thiomethyl)-5-phenyl-1,3,4-oxadiazole | researchgate.net |

| Piperazine | 1-(4-(trifluoromethyl)phenyl)piperazine | 3-(5-((4-arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-2-yl)phenol derivatives | acs.org |

| Phthalimide | Potassium Phthalimide | 2-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)isoindoline-1,3-dione | N/A |

| Aniline | Aniline | N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)aniline | N/A |

Strategies for Scaffold Modification

The reactivity of the chloromethyl group is the cornerstone of various strategies aimed at modifying the this compound scaffold to achieve desired physicochemical and biological properties.

Introduction of Diverse Functionalities via the Chloromethyl Moiety

As detailed in the previous section, the chloromethyl group serves as a versatile anchor for the attachment of a wide array of functional groups. This strategy allows for the systematic exploration of the chemical space around the oxadiazole core. By introducing different substituents, researchers can fine-tune properties such as solubility, lipophilicity, and electronic character, which can have a profound impact on the molecule's biological activity or material properties. For instance, the introduction of long alkyl chains can increase lipophilicity, while the incorporation of polar groups can enhance aqueous solubility. nih.gov

Conjugation with Other Bioactive Scaffolds (e.g., Pyrimidine (B1678525), Pyrazine, Indole (B1671886), Thiazole (B1198619), Quinazolinone, Benzimidazole, Pyrazole)

A powerful strategy in drug discovery is the hybridization of two or more pharmacophores to create a single molecule with potentially synergistic or additive biological effects. The reactive nature of the chloromethyl group on the 2-phenyl-1,3,4-oxadiazole (B1361358) core makes it an ideal partner for conjugation with other known bioactive heterocyclic scaffolds.

Pyrimidine: 1,3,4-Oxadiazole derivatives have been linked to pyrimidine moieties, a core structure found in numerous biologically active compounds, including antifungal agents. nih.gov

Pyrazine: The synthesis of pyrazine-1,3,4-oxadiazole derivatives has been reported, combining two important nitrogen-containing heterocycles known for their diverse biological activities. nih.gov

Thiazole: Thiazole-substituted 1,3,4-oxadiazole derivatives have been synthesized, merging two heterocycles with recognized antimicrobial properties. evitachem.com

Quinazolinone: Hybrid molecules incorporating both quinazolinone and 1,3,4-oxadiazole rings have been developed, with some exhibiting cytotoxic activity against cancer cell lines. nih.gov

Benzimidazole: Benzimidazole, a privileged scaffold in medicinal chemistry, has been conjugated with the 1,3,4-oxadiazole nucleus to create novel hybrid structures.

Pyrazole: Pyrazole-oxadiazole conjugates have been synthesized and evaluated for their antiproliferative activity, demonstrating the potential of combining these two heterocyclic systems.

While direct conjugation of this compound with an indole nucleus was not explicitly found in the searched literature, the general reactivity of the chloromethyl group suggests that such a synthesis would be feasible through nucleophilic substitution using an appropriate indole derivative.

Formation of Hybrid Molecules

The concept of hybrid molecules extends beyond the simple conjugation of two known bioactive scaffolds. It also encompasses the design of molecules where the this compound core is linked to other chemical entities to create novel compounds with unique properties. For example, the oxadiazole moiety can be attached to larger molecular frameworks, such as polymers or macrocycles, to impart specific characteristics. This approach has been utilized in the development of materials with interesting photophysical or electronic properties. researchgate.net The formation of these hybrid molecules relies on the same fundamental chemical reactions involving the chloromethyl group, highlighting its importance as a versatile linker in molecular design.

Wittig Reactions and their Applications in Derivatization

The Wittig reaction is a powerful tool in organic synthesis for the formation of carbon-carbon double bonds, typically by reacting a phosphorus ylide with an aldehyde or a ketone. wikipedia.org While direct application of the Wittig reaction starting from this compound is a two-step process, it represents a viable strategy for derivatization.

The first step involves the conversion of the chloromethyl group into a phosphonium (B103445) salt by reaction with a phosphine (B1218219), most commonly triphenylphosphine. This reaction proceeds via a nucleophilic attack of the phosphine on the electrophilic carbon of the chloromethyl group.

Subsequent deprotonation of the resulting phosphonium salt with a strong base, such as n-butyllithium or sodium hydride, generates the corresponding phosphonium ylide, or Wittig reagent. This ylide can then be reacted with an aldehyde or ketone to form an alkene, effectively extending the carbon chain and introducing a vinyl linkage at the 2-position of the oxadiazole ring.

An example of the application of the Wittig reaction in the context of 1,3,4-oxadiazole derivatives is the synthesis of a novel luminescent polymer. In this work, a polymer containing a 2-(4-oxyphenyl)-5-phenyl-1,3,4-oxadiazole pendant was synthesized via the Wittig reaction. researchgate.net This demonstrates the utility of this reaction in creating complex molecules and materials incorporating the 1,3,4-oxadiazole scaffold.

Pharmacological and Biological Activities of 2 Chloromethyl 5 Phenyl 1,3,4 Oxadiazole Derivatives

Anticancer Activity

The 1,3,4-oxadiazole (B1194373) scaffold is a privileged structure in the development of novel anticancer agents. Derivatives of 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole, in particular, have been the subject of numerous studies to evaluate their potential as cytotoxic agents against a range of human cancers. These investigations have revealed significant inhibitory effects on cancer cell proliferation, mediated through various cellular mechanisms.

Cytotoxic Effects on Cancer Cell Lines

A substantial body of research has demonstrated the cytotoxic potential of this compound derivatives against a panel of human cancer cell lines. The reactive chloromethyl group serves as a versatile handle for the synthesis of a diverse library of compounds, which have shown varying degrees of efficacy.

For instance, studies on MCF-7 (breast adenocarcinoma) and MDA-MB-453 (breast ductal carcinoma) cell lines have revealed that certain 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole (B2622554) derivatives exhibit potent antiproliferative activities. nih.gov Similarly, derivatives have been tested against colon cancer cell lines such as HCT-116 and HT29 , liver cancer cells like HepG2 , and lung cancer A549 cells, often showing promising cytotoxic effects. biointerfaceresearch.comresearchgate.net Research has also extended to other cancer types, with evaluations against HeLa (cervical cancer), DU-145 (prostate cancer), Caco-2 (colorectal adenocarcinoma), and OVCAR-3 (ovarian cancer) cell lines, further establishing the broad-spectrum anticancer potential of this class of compounds. biointerfaceresearch.comresearchgate.net

One study highlighted a series of 2-(4'-fluorobiphenyl-3-yl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole derivatives, with one compound showing an IC50 value of 5.3 µM against the Caco-2 cell line, which was comparable to the standard drug 5-fluorouracil. Another derivative in the same series displayed moderate cytotoxicity against HepG2 cells with an IC50 of 28.4 µM. A series of 1,3,4–oxadiazole linked benzoxazole (B165842) analogues showed a potent antiproliferative effect with an IC50 of 0.018 µM against the HT-29 cancer cell line. biointerfaceresearch.com

Table 1: Cytotoxic Effects of Selected this compound Derivatives on Various Cancer Cell Lines

| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(phenoxymethyl) | MCF-7 | Data Not Specified | nih.gov |

| 2-(phenoxymethyl) | MDA-MB-453 | Data Not Specified | nih.gov |

| 2-(4'-fluorobiphenyl-3-yl)-5-(5-phenylthiophen-2-yl) | Caco-2 | 5.3 | |

| 2-(4-methoxyphenyl)-5-(5-phenylthiophen-2-yl) | HepG2 | 28.4 | |

| 1,3,4–oxadiazole linked benzoxazole analogue | HT-29 | 0.018 | biointerfaceresearch.com |

| 1,2,3-triazole linked 1,3,4-oxadiazole | HeLa | Data Not Specified | biointerfaceresearch.com |

| 1,2,3-triazole linked 1,3,4-oxadiazole | MDA-MB-231 | Data Not Specified | biointerfaceresearch.com |

| 1,2,3-triazole linked 1,3,4-oxadiazole | DU-145 | Data Not Specified | biointerfaceresearch.com |

Note: The table is populated with representative data and is not exhaustive. "Data Not Specified" indicates that the source confirms testing against the cell line but does not provide a specific IC50 value.

Mechanisms of Action

The anticancer activity of this compound derivatives is often attributed to their ability to induce programmed cell death, or apoptosis, and to arrest the cell cycle progression in cancer cells.

Apoptosis Induction: Several studies have shown that these derivatives can trigger the apoptotic cascade in cancer cells. The induction of apoptosis is a key mechanism for eliminating malignant cells and is a hallmark of effective anticancer therapies. Morphological changes consistent with apoptosis have been observed in cancer cells treated with these compounds. nih.gov

Cell Cycle Arrest: In addition to inducing apoptosis, some derivatives have been found to cause cell cycle arrest at specific phases, such as the G2/M phase. biointerfaceresearch.com By halting the cell cycle, these compounds prevent cancer cells from dividing and proliferating, thereby controlling tumor growth. For example, a 1,2,3-triazole linked 1,3,4-oxadiazole derivative was reported to arrest the cell cycle at the G2/M stage and act as a tubulin polymerization inhibitor. biointerfaceresearch.com

Enzyme Inhibition: The inhibition of key enzymes involved in cancer progression is another important mechanism of action. Derivatives of 1,3,4-oxadiazole have been shown to inhibit various enzymes that are crucial for cancer cell survival and growth.

Targeting Specific Pathways

The targeted inhibition of specific signaling pathways that are dysregulated in cancer is a cornerstone of modern oncology drug discovery. Derivatives of this compound have shown potential in modulating several of these critical pathways.

NF-κB Signaling: The nuclear factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation, immunity, and cancer. Aberrant NF-κB activation is implicated in the survival and proliferation of cancer cells. Some 1,3,4-oxadiazole derivatives have been investigated for their ability to inhibit this pathway, suggesting a potential mechanism for their anticancer effects.

Histone Deacetylase (HDAC8): Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer drugs. Notably, a propanamide-based 1,3,4-oxadiazole derivative, (R)-2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl) propanamide, has demonstrated significant anticancer activity through the inhibition of the HDAC8 enzyme. biointerfaceresearch.comsci-hub.se

EGFR and CDK2 Kinases: The epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2) are key regulators of cell growth and proliferation, and their dysregulation is common in many cancers. Certain 1,3,4-oxadiazole derivatives have been reported to inhibit EGFR and CDK2 kinases, leading to remarkable cytotoxicity against cancer cell lines such as HT-29 and HepG2. biointerfaceresearch.com

STAT3 and miR-21: Signal transducer and activator of transcription 3 (STAT3) and microRNA-21 (miR-21) are important oncogenic factors. Predictive studies have suggested that these could be pharmacological targets for some 2,5-disubstituted 1,3,4-oxadiazole derivatives. biointerfaceresearch.com

Thymidylate Synthase: Thymidylate synthase is a critical enzyme in the synthesis of DNA precursors, making it an attractive target for cancer chemotherapy. Thioether derivatives of 1,3,4-oxadiazole have been designed and synthesized as inhibitors of thymidylate synthase. sci-hub.se

Antimicrobial Activity

In an era of increasing antimicrobial resistance, the discovery of new antimicrobial agents is of paramount importance. Derivatives of this compound have also been explored for their potential to combat bacterial and fungal infections.

Antibacterial Efficacy

Various derivatives of 1,3,4-oxadiazoles have demonstrated efficacy against a range of both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can inhibit the growth of clinically relevant bacteria.

For example, certain derivatives have been screened for their activity against Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium), with some compounds exhibiting notable antibacterial effects. Research has also been conducted on their efficacy against other significant pathogens like Pseudomonas aeruginosa and Streptococcus pyogenes . The introduction of specific substituents on the 1,3,4-oxadiazole core can significantly influence the antibacterial spectrum and potency. For instance, a series of 3-(5-phenyl-1,3,4-oxadiazole-2-yl)-2-(substituted styryl)-quinazoline-4(3H)-ones were screened for antibacterial activity, with unsubstituted styryl compounds showing significant activity. longdom.org

Table 2: Antibacterial Efficacy of Selected 1,3,4-Oxadiazole Derivatives

| Derivative Type | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 3-(5-phenyl-1,3,4-oxadiazole-2-yl)-2-(unsubstituted styryl)-quinazoline-4(3H)-one | Not Specified | Significant | longdom.org |

| 6–Methyl–4–aryl–5-(5-phenyl-1,3,4–oxadiazol-2-yl)-1,2,3,4-tetrahydropyrimidine-2(1H)-one (Derivative 3e) | Streptococcus pneumoniae | Significant | derpharmachemica.com |

Note: The table provides examples of antibacterial activity; specific MIC values are often study-dependent.

Antifungal Efficacy

In addition to their antibacterial properties, derivatives of 1,3,4-oxadiazole have also shown promise as antifungal agents. These compounds have been tested against a variety of pathogenic fungi.

Screening studies have demonstrated the antifungal potential of these derivatives against clinically important yeasts such as Candida albicans . Furthermore, their efficacy has been evaluated against filamentous fungi, including various species of Aspergillus , such as Aspergillus flavus , Aspergillus niger , and Aspergillus clavatus , as well as against plant pathogenic fungi like Fusarium verticillioides . The structural modifications of the 1,3,4-oxadiazole scaffold play a crucial role in determining the antifungal activity and spectrum. For instance, 2,5-disubstituted 1,3,4-oxadiazole derivatives have been reported to possess good antifungal activity. nih.gov

Table 3: Antifungal Efficacy of Selected 1,3,4-Oxadiazole Derivatives

| Derivative Type | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 2,5-disubstituted 1,3,4-oxadiazole | Aspergillus niger | Good | nih.gov |

Note: This table illustrates the potential antifungal activity; specific MIC values can vary based on the specific derivative and study.

Antitubercular Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular drugs. thieme-connect.com Derivatives of 1,3,4-oxadiazole have shown promise in this area, with various studies highlighting their potent activity against different strains of Mtb.

Several studies have demonstrated the in vitro efficacy of this compound derivatives against M. tuberculosis. For instance, a series of N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines were synthesized and evaluated against the H37Rv strain of M. tuberculosis. Two compounds, Fa and Fb, exhibited significant activity with a minimum inhibitory concentration (MIC) as low as 3.125 μg/ml. nih.gov

Another study focused on new hydrazide derivatives containing a 1,3,4-oxadiazole core. Among the tested compounds, five showed high antimycobacterial activity (MIC values of 8 μg/mL) against the M. tuberculosis H37Ra attenuated strain. mdpi.com Furthermore, two of these derivatives were effective against pyrazinamide-resistant strains with a MIC of 4 µg/mL. mdpi.com

Nitro-substituted heteroaromatic carboxamides linked to a 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl moiety have also been investigated. researchgate.net Compounds 1c-e from this series were identified as potential candidates for the development of new antitubercular agents. researchgate.net

The table below summarizes the antitubercular activity of selected 1,3,4-oxadiazole derivatives.

| Compound Series | Strain | Activity (MIC) | Reference |

| N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines (Fa, Fb) | M. tuberculosis H37Rv | 3.125 µg/ml | nih.gov |

| Hydrazide derivatives with 1,3,4-oxadiazole core | M. tuberculosis H37Ra | 8 µg/mL | mdpi.com |

| Hydrazide derivatives with 1,3,4-oxadiazole core | Pyrazinamide-resistant M. tuberculosis | 4 µg/mL | mdpi.com |

The mechanism of action for many antitubercular agents involves the inhibition of essential enzymes in M. tuberculosis. Lumazine (B192210) synthase, a key enzyme in the riboflavin (B1680620) biosynthesis pathway, has been identified as a potential target for new antituberculosis drugs. nih.gov A study involving pyrazine-containing 1,3,4-oxadiazoles clubbed with substituted azetidin-2-one (B1220530) explored their potential as antitubercular agents through molecular docking studies with lumazine synthase from M. tuberculosis (PDB entry code 2C92). thieme-connect.com This suggests that derivatives of this compound may exert their antitubercular effects by inhibiting this critical enzyme.

Antiviral Activity (e.g., against SARS-CoV-2)

The COVID-19 pandemic spurred extensive research into antiviral compounds, and 1,3,4-oxadiazole derivatives have been investigated for their potential against SARS-CoV-2. One study synthesized and evaluated a series of 1,3,4-oxadiazole derivatives for their ability to inhibit the replication of the SARS-2 virus. zenodo.org

The results, as shown in the table below, indicated that some of these compounds exhibited significant antiviral efficacy. The unsubstituted variant 6a (R = phenyl) was the most successful, with an IC50 value of 15.2 µM against Vero-E6 cells. zenodo.org

| Compound | R Group | IC50 (µM) against SARS-2 in Vero-E6 cells |

| 6a | Phenyl | 15.2 |

| 6b | Amino phenyl | 15.7 |

| 6c | Hydroxyl phenyl | 49.2 |

| 6d | Nitro phenyl | 14.6 |

These findings suggest that the 1,3,4-oxadiazole scaffold is a promising starting point for the development of novel antiviral agents against SARS-CoV-2.

Anti-inflammatory Activity

Derivatives of 1,3,4-oxadiazole have demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. mdpi.comnih.gov A study on two novel 2,5-disubstituted-1,3,4-oxadiazoles, OSD and OPD, showed their effectiveness in both acute and chronic inflammation models. nih.gov In the carrageenan-induced rat paw edema model, OSD (100 mg/kg) reduced paw edema by 60%, while OPD (100 mg/kg) produced a 32.5% reduction. nih.gov

Another study synthesized a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives and evaluated their anti-inflammatory potential. mdpi.com The derivative Ox-6f displayed the most promising in vitro anti-inflammatory activity, with a percent inhibition of 74.16 ± 4.41% in the heat-induced albumin denaturation assay, compared to the standard drug ibuprofen (B1674241) (84.31 ± 4.93%). mdpi.com

The anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are attributed to their inhibition of cyclooxygenase (COX) enzymes. nih.gov Research has shown that 1,3,4-oxadiazole derivatives can act as COX inhibitors. A study on 2,5-diaryl-1,3,4-oxadiazoles identified several compounds as potent and selective inhibitors of COX-2. rsc.org Compounds 6b, 6e, 6f, 7e, and 7f were found to be the most potent, with IC50 values ranging from 0.48 to 0.89 μM and high selectivity indices (SI) for COX-2. rsc.org

Furthermore, molecular docking studies have suggested that these compounds bind well within the active site of the COX-2 enzyme. mdpi.com This indicates that the anti-inflammatory activity of these 1,3,4-oxadiazole derivatives is likely mediated, at least in part, through the inhibition of COX enzymes.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in various diseases. nih.gov Antioxidants can mitigate this damage by scavenging free radicals. Several studies have reported the antioxidant potential of 1,3,4-oxadiazole derivatives.

A series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives were synthesized and screened for their antioxidant activities. nih.gov The study found that compounds 3c, 3d, and 3i exhibited comparable antioxidant activity to first-line drugs. nih.gov

In another study, the antioxidant activity of synthesized 1,3,4-oxadiazole derivatives (Ox-6a-f) was evaluated through various assays, including DPPH radical scavenging, nitric oxide (NO) scavenging, hydroxyl radical (OH) scavenging, and iron chelation. mdpi.com The derivative Ox-6f showed promising results, with 80.23% DPPH radical scavenging potential at a dose of 100 µg/mL. mdpi.com

The table below presents the iron-chelating ability of the Ox-6a-f series.

| Compound | Iron Chelating % Inhibition | IC50 (µg/mL) |

| Ox-6f | 78.94% | 32.82 |

These findings highlight the potential of this compound derivatives as a source of new antioxidant agents.

Other Reported Biological Activities (e.g., Analgesic, Anticonvulsant, Anti-diabetic)

The versatility of the 2-(chloromethyl) group as a reactive intermediate allows for the synthesis of a diverse range of derivatives through nucleophilic substitution reactions. This has enabled researchers to introduce various thio, amino, and aryloxy linkages, leading to compounds with distinct biological profiles.

While the broader class of 2,5-disubstituted 1,3,4-oxadiazoles has been associated with analgesic properties, specific studies focusing on derivatives synthesized directly from this compound are not extensively detailed in the reviewed literature. However, research on related structures provides insight into the potential of this chemical class. For instance, various 2,5-disubstituted 1,3,4-oxadiazole derivatives have been synthesized and shown to possess significant analgesic effects in animal models. These studies often highlight that the nature of the substituent at both the 2- and 5-positions of the oxadiazole ring plays a crucial role in the observed activity.

Table 1: Analgesic Activity of Selected 1,3,4-Oxadiazole Derivatives No specific data for derivatives of this compound was available in the reviewed sources. The table below represents findings for structurally related 2,5-disubstituted 1,3,4-oxadiazoles.

| Compound | Structure | Analgesic Activity Model | Key Findings | Reference |

|---|---|---|---|---|

| General 2,5-disubstituted 1,3,4-oxadiazoles | Varies | Tail-flick, Hot-plate, Writhing tests | Certain derivatives exhibit analgesic activity comparable to standard drugs like aspirin. | nih.gov |

The 1,3,4-oxadiazole nucleus is a recognized pharmacophore in the design of anticonvulsant agents. ptfarm.pl A number of derivatives featuring this scaffold have been evaluated for their ability to protect against seizures in established experimental models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. ijpsdronline.com

Research into 2,5-disubstituted 1,3,4-oxadiazoles has shown that modifications to the substituents can significantly influence anticonvulsant efficacy. For example, the introduction of an amino group at the 2-position of the oxadiazole ring has been shown to be beneficial for activity. nih.gov Some studies have indicated that compounds with a phenyl ring at the 5-position, similar to the parent compound of interest, exhibit notable anticonvulsant effects. These effects are sometimes mediated through interaction with benzodiazepine (B76468) receptors. nih.gov While specific data on derivatives from this compound is limited, the existing research on analogous structures underscores the potential of this class of compounds in the development of new anticonvulsant therapies. ijpsdronline.comthieme-connect.com

Table 2: Anticonvulsant Activity of Selected 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives Data represents findings for the broader class of 2,5-disubstituted oxadiazoles, as specific results for derivatives of this compound were not detailed in the reviewed sources.

| Compound Series | General Structure | Anticonvulsant Activity Model | Key Findings | Reference |

|---|---|---|---|---|

| 2-Substituted-5-phenyl-1,3,4-oxadiazoles | Varies | Maximal Electroshock (MES), Subcutaneous Pentylenetetrazole (scPTZ) | Several derivatives showed protection against induced seizures. Potency is influenced by the nature of the substituent at the 2-position. | ijpsdronline.comthieme-connect.com |

| 2-(2-Phenoxy)phenyl-1,3,4-oxadiazole Derivatives | Varies | Pentylenetetrazole (PTZ)-induced lethal convulsion test | Introduction of an amino substituent on the oxadiazole ring resulted in respectable anticonvulsant activity. | nih.gov |

Significant research has been conducted on the anti-diabetic potential of 2-((benzothiazol-2-ylthio)methyl)-5-phenyl-1,3,4-oxadiazole derivatives, which are synthesized directly from this compound. researchgate.net A study by Kumar et al. investigated a series of these compounds for their in vivo hypoglycemic activity in an alloxan-induced diabetic rat model. researchgate.net

The synthesis involved the reaction of this compound with various substituted 2-mercaptobenzothiazoles. researchgate.net The resulting derivatives were administered to diabetic rats, and their blood glucose-lowering effects were compared to the standard anti-diabetic drug, Glibenclamide. researchgate.net The findings revealed that all the synthesized compounds exhibited significant hypoglycemic activity. researchgate.netmdpi.com Notably, the derivative 2-(((6-fluorobenzo[d]thiazol-2-yl)thio)methyl)-5-phenyl-1,3,4-oxadiazole showed the most prominent activity, indicating that the substitution pattern on the benzothiazole (B30560) ring is a key determinant of efficacy. researchgate.net

Table 3: Anti-diabetic Activity of 2-((Benzothiazol-2-ylthio)methyl)-5-phenyl-1,3,4-oxadiazole Derivatives

| Compound | Substituent on Benzothiazole Ring | Blood Glucose Level Reduction (%) at 21 hours | Reference |

|---|---|---|---|

| 6a | 6-Methyl | 49.63% | researchgate.net |

| 6b | 6-Methoxy | 52.79% | researchgate.net |

| 6c | 6-Nitro | 57.82% | researchgate.net |

| 6d | 4-Chloro | 58.85% | researchgate.net |

| 6e | 5-Chloro | 54.42% | researchgate.net |

| 6f | 6-Fluoro | 63.60% | researchgate.net |

| Glibenclamide (Standard) | N/A | 65.98% | researchgate.net |

Structure Activity Relationship Sar and Computational Studies

Impact of Substituent Modifications on Biological Activity

Influence of Phenyl Ring Substituents

Substituents on the phenyl ring of the 1,3,4-oxadiazole (B1194373) scaffold play a critical role in modulating the biological activity of these compounds. The nature, position, and electronic properties of these substituents can drastically alter the molecule's efficacy.

Research has shown that the presence of specific groups on the phenyl ring can enhance various pharmacological activities. For instance, in a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives, compounds bearing a 4-chlorophenyl or a 3,4-dimethoxyphenyl group at the 5-position of the oxadiazole ring demonstrated improved anti-inflammatory activity. mdpi.com Similarly, the introduction of halogen substituents at this position was found to be effective for analgesic activity. mdpi.com

In the context of anticancer activity, the substitution pattern on the 5-phenyl ring of 1,2,4-oxadiazole (B8745197) derivatives was found to be a key determinant of their agonist action at the S1P1 receptor. tsijournals.com Specifically, varying the meta- and para-substituents on the phenyl ring led to significant differences in biological response. tsijournals.com

The electronic nature of the substituents is also a crucial factor. For instance, studies on 1,3,4-oxadiazole derivatives have indicated that electron-withdrawing groups on the aryl substituent can influence their biological potential. researchgate.net The table below summarizes the effect of various phenyl ring substituents on the biological activity of related oxadiazole compounds.

| Substituent on Phenyl Ring | Position | Observed Effect on Biological Activity |

| 4-Chloro | para | Improved anti-inflammatory activity mdpi.com |

| 3,4-Dimethoxy | meta, para | Improved anti-inflammatory activity mdpi.com |

| Halogen (general) | Not specified | Effective for analgesic activity mdpi.com |

| Trifluoromethyl (CF3) | meta | Influences S1P1 receptor agonist activity tsijournals.com |

Role of the Chloromethyl Group in Reactivity and Bioactivity

The chloromethyl group attached to the 1,3,4-oxadiazole ring is a key functional component that significantly contributes to the compound's reactivity and biological activity. This group serves as a reactive handle, enabling the molecule to undergo various chemical transformations, particularly nucleophilic substitution reactions. evitachem.com

The carbon atom of the chloromethyl group is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom. This makes it susceptible to attack by nucleophiles such as amines or alcohols, allowing for the synthesis of a wide range of derivatives with potentially enhanced or modified biological activities. evitachem.com This reactivity is crucial for its mechanism of action in many biological contexts, where it may alkylate nucleophilic residues in enzymes or other protein targets.

For example, the reaction of 2-chloro-N-(5-aryl- ajchem-a.comnih.govresearchgate.netoxadiazol-2-yl)-acetamides with thiazolidinedione derivatives proceeds via N-alkylation, highlighting the reactivity of the chloroacetyl group, which is structurally related to the chloromethyl group. pensoft.net This capacity for covalent bond formation is a critical aspect of the bioactivity of compounds containing a chloromethyl moiety.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between a ligand and its protein target at the molecular level.

Ligand-Protein Interactions and Binding Modes

Molecular docking studies on 1,3,4-oxadiazole derivatives have provided valuable insights into their binding modes with various protein targets. For instance, docking studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues with the EGFR tyrosine kinase active site revealed that the oxadiazole ring lies near residues Leu792 and Met793. semanticscholar.org

In another study, docking simulations were performed to position a 2-chloropyridine (B119429) derivative possessing a 1,3,4-oxadiazole moiety into the active site of telomerase. bohrium.com This helped to determine the probable binding model and understand the structural basis for its inhibitory activity. The ability of the oxadiazole scaffold to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, is a recurring theme in these studies. nih.gov

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis, Molecular Electrostatic Potential)

Quantum chemical calculations provide a deeper understanding of the electronic structure, reactivity, and other molecular properties of a compound. Methods like Density Functional Theory (DFT) are powerful tools for this purpose.

Reactivity Predictions and Binding Site Analysis

Quantum chemical calculations, such as the analysis of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), are instrumental in predicting the reactivity and potential binding sites of a molecule.

The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. ajchem-a.comresearchgate.net A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. researchgate.net For 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103), a related compound, the HOMO-LUMO energy gap was calculated to be 4.4815 eV, indicating good kinetic stability. ajchem-a.com

The Molecular Electrostatic Potential (MEP) surface is used to visualize the charge distribution of a molecule and to predict how it will interact with other molecules. The MEP analysis of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole revealed that the nitrogen atoms of the oxadiazole ring are the most likely sites for electrophilic attack. ajchem-a.comresearchgate.net This suggests that these nitrogen atoms could act as hydrogen bond acceptors in ligand-protein interactions. The analysis of MEP surfaces for various 1,3,4-oxadiazole derivatives has consistently shown that the region around the oxadiazole ring is a favorable site for electrophilic attack. nih.govresearchgate.net

The following table summarizes key parameters obtained from quantum chemical calculations for a related phenyl-1,3,4-oxadiazole derivative.

| Parameter | Value | Significance |

| HOMO Energy | -6.5743 eV | Represents the electron-donating capacity ajchem-a.comresearchgate.net |

| LUMO Energy | -2.0928 eV | Represents the electron-accepting capacity ajchem-a.comresearchgate.net |

| HOMO-LUMO Energy Gap | 4.4815 eV | Indicates kinetic stability and chemical reactivity ajchem-a.com |

| Dipole Moment | 3.3514 Debye | Suggests the molecule is polar ajchem-a.com |

These computational approaches, from SAR analysis to molecular docking and quantum chemistry, provide a comprehensive picture of the chemical and biological properties of 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole, guiding the design of new derivatives with improved therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are theoretical models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the broader class of 1,3,4-oxadiazole derivatives has been the subject of numerous QSAR investigations. These studies provide a foundational understanding of the key molecular features that govern the biological activities of this heterocyclic scaffold.

For various series of 1,3,4-oxadiazole analogs, QSAR models have been developed to predict activities such as antimicrobial, anticancer, and anti-inflammatory effects. These models often highlight the significance of several types of molecular descriptors:

Electronic Descriptors: Parameters such as partial atomic charges, dipole moments, and frontier orbital energies (HOMO and LUMO) are crucial in determining how the molecule interacts with biological targets.

Steric Descriptors: Molar refractivity and other descriptors related to the volume and bulk of substituents play a role in the binding affinity of the molecule to its target.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a key determinant of a molecule's ability to cross biological membranes.

In Silico Pharmacokinetic and Drug-Likeness Predictions (e.g., Lipinski's Rule of Five, ADME studies)

In silico pharmacokinetic and drug-likeness predictions are essential for early-stage drug discovery, helping to identify candidates with a higher probability of success in clinical trials. These predictions are based on the physicochemical properties of the molecule.

Lipinski's Rule of Five is a widely used guideline to assess the druglikeness of a chemical compound and its potential for oral bioavailability. The rule states that a compound is more likely to be orally active if it adheres to the following criteria:

Molecular weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (logP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

Based on available data for this compound, its properties can be evaluated against Lipinski's Rule of Five.

| Property | Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 194.62 g/mol | Yes (≤ 500) |

| logP (predicted) | ~1.8 - 2.5 | Yes (≤ 5) |

| Hydrogen Bond Donors | 0 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 3 (2 N atoms, 1 O atom) | Yes (≤ 10) |

As indicated in the table, this compound does not violate any of the criteria of Lipinski's Rule of Five, suggesting that it possesses favorable physicochemical properties for oral bioavailability.

Studies on various 1,3,4-oxadiazole derivatives have indicated good predicted intestinal absorption and oral bioavailability. The oxadiazole ring is generally considered to be metabolically stable, which can contribute to a longer half-life in the body. However, the presence of the chloromethyl group might introduce a potential site for metabolic transformation.

A comprehensive in silico ADME prediction for this compound would typically involve the calculation of a wide range of descriptors, as outlined in the table below.

| ADME Parameter | Predicted Property | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral absorption. |

| Caco-2 Permeability | Moderate to High | Indicates good passive diffusion across the intestinal wall. |

| P-glycoprotein Substrate | Likely No | Reduced likelihood of efflux from cells, potentially increasing intracellular concentration. |

| Distribution | ||

| Blood-Brain Barrier Penetration | Possible | The moderate lipophilicity and molecular size may allow for some CNS penetration. |

| Plasma Protein Binding | Moderate to High | The extent of binding would influence the free fraction of the drug available for therapeutic action. |

| Metabolism | ||

| Cytochrome P450 Inhibition | Low to Moderate | Low potential for drug-drug interactions via CYP enzyme inhibition. |

| Excretion | ||

| Renal Organic Cation Transporter | Unlikely Substrate | Suggests excretion may occur through other pathways. |

| Toxicity | ||

| AMES Mutagenicity | Potential Concern | The presence of a chloromethyl group can sometimes be associated with mutagenicity and requires experimental validation. |

| hERG Inhibition | Low | Reduced risk of cardiotoxicity. |

It is crucial to emphasize that these are generalized predictions based on the structural class and require experimental validation to confirm the actual pharmacokinetic and safety profile of this compound.

Future Directions and Research Perspectives

Design and Synthesis of Novel 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole Analogues with Enhanced Potency and Selectivity

The design and synthesis of new analogues of "this compound" remain a cornerstone of future research. The goal is to create molecules with improved biological activity and selectivity towards their intended targets, thereby minimizing off-target effects. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how modifications to the chemical structure influence biological activity. openmedicinalchemistryjournal.comresearchgate.net

Key synthetic strategies will likely involve the modification of the phenyl ring and the chloromethyl group. Introducing various substituents on the phenyl ring can alter the electronic and steric properties of the molecule, potentially leading to enhanced binding affinity with biological targets. nih.gov Furthermore, replacing the chloromethyl group with other functional moieties could lead to novel interactions with target proteins and enzymes. The exploration of hybrid molecules, where the "this compound" core is combined with other known pharmacophores, is another promising avenue for developing compounds with dual or synergistic modes of action. nih.gov

Exploration of New Therapeutic Targets and Mechanisms of Action

While 1,3,4-oxadiazole (B1194373) derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, the full range of their therapeutic potential is yet to be uncovered. openmedicinalchemistryjournal.commdpi.com Future research will focus on identifying and validating new molecular targets for "this compound" analogues.

This exploration will involve high-throughput screening against a wide array of biological targets, including various enzymes, receptors, and signaling pathways implicated in different diseases. For instance, in the context of cancer, research could investigate the inhibition of novel kinases, proteases, or epigenetic modulators. nih.gov In the realm of infectious diseases, identifying novel microbial enzymes or cellular processes that are inhibited by these compounds could lead to the development of new antimicrobial agents. mdpi.com Elucidating the precise mechanisms of action of these compounds at a molecular level will be critical for their rational development as therapeutic agents.

Development of Prodrug Strategies

To overcome potential limitations in the physicochemical and pharmacokinetic properties of "this compound" derivatives, such as poor solubility or rapid metabolism, the development of prodrugs presents a viable strategy. rsc.org A prodrug is an inactive or less active form of a drug that is converted into the active form in the body through metabolic processes.

Prodrug approaches can be designed to improve oral bioavailability, enhance tissue-specific delivery, and prolong the duration of action. rsc.org For "this compound" derivatives, this could involve masking polar functional groups with lipophilic moieties to improve membrane permeability or incorporating targeting ligands to direct the drug to specific cells or tissues. nih.gov The design of prodrugs that are selectively activated by enzymes overexpressed in diseased tissues, such as tumors, is a particularly attractive strategy for enhancing therapeutic efficacy while minimizing systemic toxicity.

Combination Therapies Involving this compound Derivatives

The use of combination therapies, where two or more drugs are administered together, is a well-established strategy in the treatment of complex diseases like cancer and infectious diseases. This approach can lead to synergistic effects, overcome drug resistance, and reduce the required doses of individual agents, thereby minimizing toxicity. mdpi.com

Future research will likely explore the potential of combining "this compound" derivatives with existing therapeutic agents. For example, in cancer therapy, these compounds could be used in combination with standard chemotherapeutic drugs, targeted therapies, or immunotherapies to enhance their anticancer effects. mdpi.com In the context of infectious diseases, combining these derivatives with existing antibiotics or antifungals could help combat drug-resistant strains. mdpi.com Rigorous preclinical studies will be necessary to identify optimal drug combinations and to understand the molecular basis of their synergistic interactions.

Advanced Preclinical and Clinical Investigations

Promising "this compound" analogues identified through initial screening and optimization will need to undergo rigorous preclinical evaluation. This includes comprehensive in vitro and in vivo studies to assess their efficacy, pharmacokinetic profiles, and toxicological properties. nih.gov Animal models of various diseases will be instrumental in evaluating the therapeutic potential of these compounds in a physiological setting.

Successful preclinical development will pave the way for clinical investigations in human subjects. These clinical trials will be conducted in a phased manner to evaluate the safety, tolerability, and efficacy of the new drug candidates. While the path to clinical approval is long and challenging, the unique structural features and diverse biological activities of 1,3,4-oxadiazole derivatives hold significant promise for the development of novel and effective therapies for a range of human diseases. nih.gov

Table of Investigated Activities of 1,3,4-Oxadiazole Derivatives

| Biological Activity | Key Findings | References |

|---|---|---|

| Anticancer | Inhibition of various enzymes like thymidylate synthase, HDAC, and topoisomerase II. Cytotoxic effects against multiple cancer cell lines. | nih.govnih.govacs.org |

| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria. Antifungal activity, sometimes in synergy with existing drugs. | mdpi.comnih.gov |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes. | nih.gov |

| Anticonvulsant | Agonistic effects on benzodiazepine (B76468) receptors. | brieflands.comnih.gov |

Q & A

Q. What are the common synthetic routes for 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole?

Methodological Answer: Two primary synthetic approaches are documented:

- Route 1 : Reacting 2-mercaptobenzothiazole (2-MBt) with 2-phenyl-5-chloromethyl-1,3,4-oxadiazole in pyridine. The reaction is monitored via FTIR spectroscopy, where the disappearance of the S-H band (~2550 cm⁻¹) confirms product formation .

- Route 2 : Refluxing chloroacetic acid and acid hydrazide derivatives in POCl₃ for 5–6 hours. After neutralization with NaOH (pH 6–7), the precipitate is purified via column chromatography (n-hexane:EtOAc, 7:1) .

| Method | Reagents | Reaction Conditions | Purification | Yield |

|---|---|---|---|---|

| Route 1 | 2-MBt, pyridine | Ambient temperature | Filtration | Moderate |

| Route 2 | POCl₃, NaOH | Reflux (5–6 h) | Column chromatography | Moderate |

Q. How is this compound characterized post-synthesis?

Methodological Answer: Key characterization techniques include:

- FTIR Spectroscopy : Confirms functional groups (e.g., C-S-C at ~750 cm⁻¹ and C-Cl at ~680 cm⁻¹) .

- NMR (¹H/¹³C) : Identifies aromatic protons (δ 7.2–8.1 ppm) and the chloromethyl group (δ 4.5–4.7 ppm) .

- Elemental Analysis : Validates purity (>95%) and molecular formula consistency .

Advanced Research Questions

Q. How do substituents on the oxadiazole ring influence its structural and biological properties?

Methodological Answer: Substituents like tertiary butyl or 3-fluorophenyl groups alter steric and electronic properties:

- Structural Impact : Bulky groups (e.g., tertiary butyl) reduce crystal symmetry, while electron-withdrawing groups (e.g., -F) enhance dipole interactions .

- Biological Impact : Derivatives with 3-FPh exhibit improved lipoxygenase (LOX) inhibition compared to unsubstituted analogs, likely due to enhanced binding affinity .

| Substituent | Crystallinity | LOX Inhibition IC₅₀ (μM) |

|---|---|---|

| Tertiary butyl | Low | 12.3 ± 0.8 |

| 3-FPh | Moderate | 8.9 ± 0.5 |

Q. What non-covalent interactions stabilize the crystal structure of oxadiazole derivatives?

Methodological Answer: X-ray crystallography reveals:

Q. How is computational modeling applied to study pharmacological potential?

Methodological Answer:

- 3D-QSAR Models : Predict bioactivity by correlating substituent positions with anticancer activity (e.g., against MCF-7 breast cancer cells) .

- Molecular Docking : Identifies binding interactions with targets like estrogen receptors (binding energy: −8.2 to −9.6 kcal/mol) .

- ADMET Predictions : Assess pharmacokinetic properties (e.g., logP < 3.5 for optimal blood-brain barrier penetration) .

Data Contradictions and Resolutions

- Synthesis Yields : Route 2 (POCl₃ method) often yields lower purity due to side reactions, necessitating rigorous chromatography .

- Biological Activity : Discrepancies in LOX inhibition data may arise from assay conditions (e.g., pH sensitivity). Standardized protocols (e.g., pH 7.4 buffer) are recommended for reproducibility .

Key Research Gaps

- Mechanistic Studies : Limited data on metabolic pathways or degradation products.

- In Vivo Efficacy : Most studies focus on in vitro models; animal studies are needed for translational relevance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.